![molecular formula C13H13NO5S2 B7571880 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid, also known as MTSEA, is a chemical compound that has been widely used in scientific research for its unique properties. MTSEA is a sulfhydryl-reactive compound that has been used as a tool to study protein structure and function.
Mécanisme D'action
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid reacts with cysteine residues in proteins through a nucleophilic substitution reaction. The sulfonamide group of 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid reacts with the thiol group of cysteine, forming a covalent bond. This reaction can lead to changes in protein conformation, activity, and interactions.
Biochemical and Physiological Effects:
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can have a variety of biochemical and physiological effects depending on the protein it interacts with. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can modify the activity and conformation of ion channels, transporters, receptors, and enzymes. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid has been shown to affect the gating of ion channels, the transport activity of transporters, the ligand binding of receptors, and the catalytic activity of enzymes. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can also be used to study protein-protein interactions and protein-ligand interactions.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid has several advantages for lab experiments. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid is a small molecule that can easily penetrate cell membranes and react with intracellular proteins. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can be used to study protein structure and function in native cells and tissues. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can also be used to study protein-ligand interactions and protein-protein interactions. However, 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid has some limitations for lab experiments. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can react with other nucleophiles such as histidine and lysine residues in proteins, which can complicate the interpretation of results. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can also be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for the use of 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid in scientific research. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can be used to study the structure and function of membrane proteins, which are important drug targets. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can also be used to study the effects of post-translational modifications on protein structure and function. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can be used in combination with other sulfhydryl-reactive compounds to study protein-protein interactions and protein-ligand interactions. Finally, 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can be used in combination with other techniques such as X-ray crystallography and NMR spectroscopy to study protein structure and function at atomic resolution.
Conclusion:
In conclusion, 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid is a sulfhydryl-reactive compound that has been widely used in scientific research to study protein structure and function. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can react with cysteine residues in proteins, which can lead to changes in protein conformation, activity, and interactions. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid in scientific research, including the study of membrane proteins, post-translational modifications, and protein-protein interactions.
Méthodes De Synthèse
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can be synthesized by reacting 5-bromo-3-carboxy-thiophene with 2-methoxy-4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid as a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid has been widely used in scientific research as a sulfhydryl-reactive compound to study protein structure and function. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can react with cysteine residues in proteins, which can lead to changes in protein conformation, activity, and interactions. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid has been used to study the structure and function of ion channels, transporters, receptors, and enzymes.
Propriétés
IUPAC Name |
5-[(2-methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c1-8-3-4-10(11(5-8)19-2)14-21(17,18)12-6-9(7-20-12)13(15)16/h3-7,14H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTYTTKNFARGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=CS2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

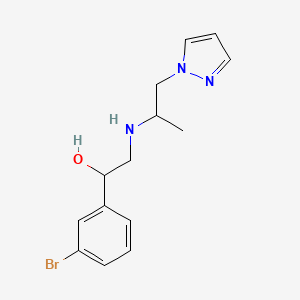

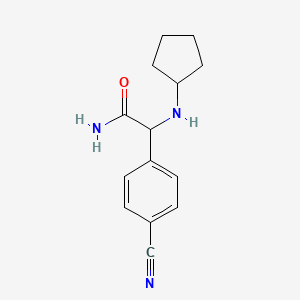
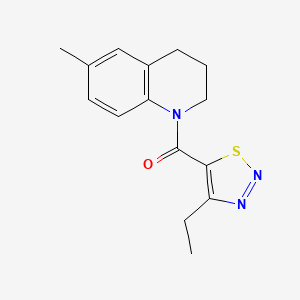
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)
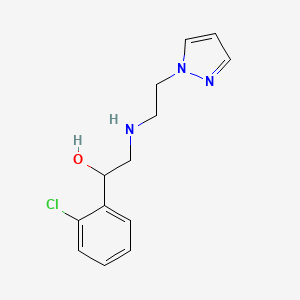
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)
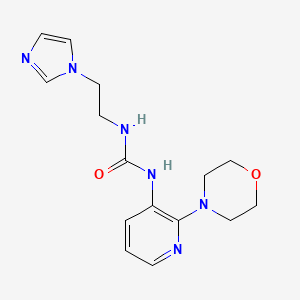
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)

![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)
